molecular formula C11H13F3N2O B8746386 N-(2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-yl)acetamide CAS No. 1031721-44-4

N-(2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-yl)acetamide

Cat. No. B8746386
CAS RN: 1031721-44-4
M. Wt: 246.23 g/mol
InChI Key: NIKYGRFRLRGITP-UHFFFAOYSA-N
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Description

N-(2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-yl)acetamide is a useful research compound. Its molecular formula is C11H13F3N2O and its molecular weight is 246.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1031721-44-4

Product Name

N-(2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-yl)acetamide

Molecular Formula

C11H13F3N2O

Molecular Weight

246.23 g/mol

IUPAC Name

N-[2-[6-(trifluoromethyl)pyridin-3-yl]propan-2-yl]acetamide

InChI

InChI=1S/C11H13F3N2O/c1-7(17)16-10(2,3)8-4-5-9(15-6-8)11(12,13)14/h4-6H,1-3H3,(H,16,17)

InChI Key

NIKYGRFRLRGITP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C)(C)C1=CN=C(C=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add acetonitrile (67.4 L; 53.0 kg) to a reaction vessel containing 2-(6-trifluoromethyl-pyridin-3-yl)-propan-2-ol (52 moles; 12.8 kg) and cool to 0-5° C. Add concentrated sulfuric acid (372 moles; 19.8 L; 36.5 kg) slowly, maintaining the internal reaction temperature between 0-15° C. Heat the solution to 25-30° C. for 24 hours, and observe the completion of the reaction by HPLC. Cool the mixture to 0° C. while stirring and add water (95.0 L; 95.0 kg). Add a solution of aqueous ammonia (57.5 kg) to adjust the solution pH to 8.0-9.0, and then add tert-butyl methyl ether (81.1 L; 60.0 kg). Separate the lower aqueous layer, concentrate the organic layer to approximately 3 volumes, and cool the contents of the reaction to −5-0° C. Filter the resultant solids and dry under vacuum until constant weight and collect (13.4 kg; 87.3%, based on HPLC) of the titled compound as a pale yellow solid in 81.8% purity. 1H NMR (DMSO-d6, 500 MHz): δ 8.68 (d, 1H, J=2 Hz), 8.30 (s, 1H), 7.92 (dd, 1H, J=2.5, 8.5 Hz), 7.79 (d, 1H, J=5.8 Hz), 1.82 (s, 3H), 1.56 (s, 6H).
Quantity
67.4 L
Type
reactant
Reaction Step One
Quantity
12.8 kg
Type
reactant
Reaction Step Two
Quantity
19.8 L
Type
reactant
Reaction Step Three
Quantity
57.5 kg
Type
reactant
Reaction Step Four
Quantity
81.1 L
Type
solvent
Reaction Step Five
Name
Quantity
95 L
Type
solvent
Reaction Step Six

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